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molecular formula C10H12FNO2 B8562708 2-fluoro-N-methoxy-N,3-dimethylbenzamide

2-fluoro-N-methoxy-N,3-dimethylbenzamide

Cat. No. B8562708
M. Wt: 197.21 g/mol
InChI Key: NXJPYKFQUQPACN-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method A step 2-fluoro-N-methoxy-N,3-dimethylbenzamide (4.8 g, 24 mmol) and 4-methoxyphenylmagnesium bromide (50 mL, 0.5 M in THF) to give 3.7 g of the title compound as a white solid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4](N(OC)C)=[O:5].[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([Mg]Br)=[CH:19][CH:18]=1>>[F:1][C:2]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4]([C:20]1[CH:21]=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=1)=[O:5]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
FC1=C(C(=O)N(C)OC)C=CC=C1C
Step Two
Name
4-methoxyphenylmagnesium bromide
Quantity
50 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1C)C(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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